Sulfasalazine-d4

描述

Sulfasalazine-d4 is a deuterated form of sulfasalazine, a compound widely used in the treatment of inflammatory diseases such as rheumatoid arthritis, ulcerative colitis, and Crohn’s disease . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of sulfasalazine due to its stable isotopic labeling .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Sulfasalazine-d4 involves the incorporation of deuterium atoms into the sulfasalazine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common method involves the reaction of deuterated 5-aminosalicylic acid with deuterated sulfapyridine under specific conditions to form the deuterated compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps such as diazotization, coupling reactions, and purification to ensure the high purity of the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .

化学反应分析

Types of Reactions

Sulfasalazine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

科学研究应用

Pharmacokinetic Studies

Sulfasalazine-d4 as an Internal Standard

this compound is frequently employed as an internal standard in chromatographic analyses to improve the accuracy of measurements of sulfasalazine and its metabolites. For example, in studies assessing the pharmacokinetics of sulfasalazine, deuterated compounds are used to account for variability in sample preparation and analysis, ensuring reliable quantification of drug levels in biological matrices .

Bioavailability Enhancement Studies

Research has shown that this compound can be utilized to investigate the effects of various compounds on the bioavailability of sulfasalazine. For instance, studies examining the interaction between curcumin and sulfasalazine demonstrated that curcumin significantly increased the plasma concentration of sulfasalazine when administered together, suggesting potential strategies for enhancing the therapeutic effects of sulfasalazine through dietary or supplemental interventions .

Therapeutic Efficacy

Rheumatoid Arthritis Treatment

Sulfasalazine has established efficacy as a disease-modifying antirheumatic drug (DMARD) in treating rheumatoid arthritis. Clinical trials have demonstrated that sulfasalazine significantly reduces disease activity, with improvements noted in tender and swollen joint counts, pain scores, and erythrocyte sedimentation rates compared to placebo . The use of this compound in these studies helps researchers track drug metabolism more accurately, leading to better understanding of its therapeutic mechanisms.

Inflammatory Bowel Disease Management

In addition to rheumatoid arthritis, sulfasalazine is indicated for managing ulcerative colitis and Crohn's disease. The dual action of sulfapyridine (a metabolite) provides systemic anti-inflammatory effects while 5-aminosalicylic acid offers localized mucosal protection . Research utilizing this compound can elucidate the pharmacodynamics involved in these therapeutic outcomes.

Safety Assessments

Adverse Event Monitoring

Recent pharmacovigilance studies have analyzed adverse events associated with sulfasalazine therapy, identifying both known and novel adverse reactions . The inclusion of this compound in these assessments allows for precise measurement of drug exposure levels and correlates them with reported adverse events, enhancing the understanding of safety profiles.

Long-term Safety Data

Longitudinal studies using this compound can provide insights into the long-term safety and efficacy of sulfasalazine treatment. This is particularly relevant given the complexities involved in chronic disease management where prolonged exposure to medications is common.

Case Studies

作用机制

The mechanism of action of Sulfasalazine-d4 is similar to that of sulfasalazine. It is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound is metabolized in the body to produce sulfapyridine and 5-aminosalicylic acid, which are responsible for its anti-inflammatory effects .

相似化合物的比较

Similar Compounds

Mesalazine: Another anti-inflammatory drug used in the treatment of inflammatory bowel diseases.

Olsalazine: A dimer of mesalazine, used similarly to sulfasalazine.

Balsalazide: A prodrug that releases mesalazine in the colon

Uniqueness

Sulfasalazine-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, providing valuable insights into its metabolism and distribution .

生物活性

Sulfasalazine-d4 is a deuterated form of sulfasalazine, a compound widely used in the treatment of inflammatory bowel diseases (IBD) and rheumatoid arthritis (RA). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical implications, and case studies.

The biological activity of this compound is primarily attributed to its metabolites, particularly sulfapyridine and 5-aminosalicylic acid (5-ASA). The exact mechanisms remain under investigation, but several key actions have been identified:

- Inhibition of Inflammatory Mediators : this compound inhibits the transcription factor nuclear factor kappa-B (NF-kB), leading to reduced expression of pro-inflammatory cytokines such as TNF-α. This suppression is crucial in managing autoimmune conditions where inflammation plays a central role .

- Immunomodulatory Effects : this compound affects B cell function by inhibiting immunoglobulin production while sparing T cells. This selective inhibition may contribute to its therapeutic effects in conditions like RA .

- Adenosine Pathway Modulation : The compound induces the conversion of adenine nucleotides to adenosine through ecto-5’-nucleotidase, which mediates anti-inflammatory activities independent of NF-kB inhibition .

- Impact on Osteoclast Formation : By suppressing receptor activators of NF-kB ligand (RANKL) and stimulating osteoprotegerin, this compound may reduce osteoclastogenesis, providing a protective effect against bone erosion in RA .

2. Pharmacokinetics

This compound, like its parent compound, is poorly absorbed in the small intestine. It undergoes enzymatic cleavage by intestinal bacteria, releasing active metabolites that exert localized effects in the colon. The pharmacokinetics include:

- Absorption : Approximately 20% of sulfasalazine is absorbed systemically, with peak plasma concentrations occurring within 3 to 6 hours post-administration .

- Distribution : The drug exhibits high affinity for connective tissues and reaches significant concentrations in serous fluids and the intestinal wall .

- Metabolism : Sulfasalazine is metabolized primarily by gut flora into sulfapyridine and 5-ASA, both contributing to its therapeutic effects. The metabolism can vary significantly among individuals due to genetic factors affecting drug metabolism enzymes .

3. Clinical Implications

This compound has been studied for its efficacy in treating various autoimmune diseases. Clinical findings indicate:

- Rheumatoid Arthritis : Randomized controlled trials have demonstrated that sulfasalazine significantly reduces joint swelling and pain in RA patients. It is often used as a first-line disease-modifying antirheumatic drug (DMARD) .

- Inflammatory Bowel Disease : In patients with ulcerative colitis, sulfasalazine promotes mucosal healing and reduces flare-ups. Its efficacy is attributed mainly to the 5-ASA component .

4. Case Studies

Several case studies highlight the biological activity and clinical outcomes associated with this compound:

These cases illustrate both the therapeutic benefits and potential adverse effects associated with this compound.

5. Safety Profile

Despite its efficacy, this compound is associated with several adverse reactions:

- Hypersensitivity Reactions : Drug hypersensitivity syndrome has been reported, characterized by fever, rash, and systemic symptoms following treatment initiation .

- Hematological Abnormalities : Cases of agranulocytosis and pancytopenia have been documented, necessitating regular monitoring of blood counts during therapy .

属性

IUPAC Name |

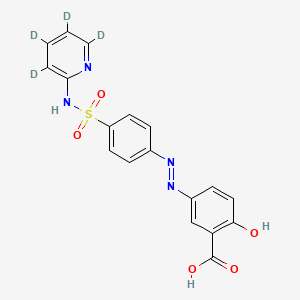

2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEXYHBECQHGNR-ATCXJBGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858414 | |

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-50-5 | |

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。